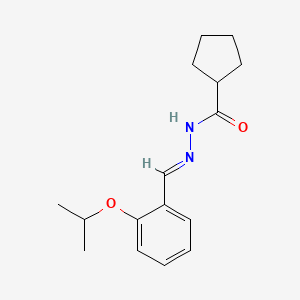![molecular formula C22H39NO B5189918 6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine](/img/structure/B5189918.png)
6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine is an organic compound characterized by its complex structure, which includes a phenoxy group substituted with two isopropyl groups and a hexan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized by reacting 2,6-di(propan-2-yl)phenol with an appropriate halogenated compound under basic conditions. This intermediate is then reacted with N,N-diethylhexan-1-amine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the amine chain play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diisopropylaniline: Shares the isopropyl-substituted phenyl group but lacks the phenoxy and hexan-1-amine components.
Fospropofol disodium: Contains a similar phenoxy structure but is used primarily as an anesthetic agent.
Uniqueness
6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine is unique due to its combination of a phenoxy group with isopropyl substitutions and a hexan-1-amine chain. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO/c1-7-23(8-2)16-11-9-10-12-17-24-22-20(18(3)4)14-13-15-21(22)19(5)6/h13-15,18-19H,7-12,16-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVZFDDXEMUHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=C(C=CC=C1C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-amino-4-bromo-5,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carbonitrile](/img/structure/B5189876.png)



![3,4,5-trimethoxy-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5189898.png)

![4-[(3-bromobenzoyl)amino]butanoic acid](/img/structure/B5189903.png)
![dimethyl [(4-fluorophenyl)methylene]biscarbamate](/img/structure/B5189906.png)
![N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B5189913.png)

![(3S)-4-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-1-ethyl-3-methylpiperazin-2-one](/img/structure/B5189926.png)

![4-{5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5189934.png)
